Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate
Overview
Description
Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Acylation Reaction: The acylation of the thiophene ring with 2-(4-propan-2-ylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Amides, esters
Scientific Research Applications
Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- Suprofen : A 2-substituted thiophene framework known as a nonsteroidal anti-inflammatory drug .
- Articaine : A 2,3,4-trisubstituent thiophene used as a dental anesthetic .
Uniqueness
Methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate is unique due to its specific structural features, such as the presence of the cyano group, the ester group, and the 2-(4-propan-2-ylphenoxy)acetyl moiety
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[[2-(4-propan-2-ylphenoxy)acetyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11(2)13-5-7-14(8-6-13)25-10-16(22)21-18-15(9-20)12(3)17(26-18)19(23)24-4/h5-8,11H,10H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQBMJSQJFJFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)C(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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